Quinaldopeptin

Descripción

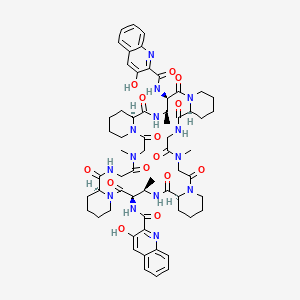

3-hydroxy-N-[(3R,4R,7S,20S,27R,28R,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide is a natural product found in Streptomyces luteosporeus with data available.

Propiedades

Fórmula molecular |

C62H78N14O14 |

|---|---|

Peso molecular |

1243.4 g/mol |

Nombre IUPAC |

3-hydroxy-N-[(3R,4R,7S,20S,27R,28R,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide |

InChI |

InChI=1S/C62H78N14O14/c1-35-51(69-59(87)53-45(77)29-37-17-5-7-19-39(37)67-53)61(89)75-27-15-11-21-41(75)55(83)63-31-47(79)72(4)34-50(82)74-26-14-10-24-44(74)58(86)66-36(2)52(70-60(88)54-46(78)30-38-18-6-8-20-40(38)68-54)62(90)76-28-16-12-22-42(76)56(84)64-32-48(80)71(3)33-49(81)73-25-13-9-23-43(73)57(85)65-35/h5-8,17-20,29-30,35-36,41-44,51-52,77-78H,9-16,21-28,31-34H2,1-4H3,(H,63,83)(H,64,84)(H,65,85)(H,66,86)(H,69,87)(H,70,88)/t35-,36-,41+,42+,43+,44+,51-,52-/m1/s1 |

Clave InChI |

KIPSHYPQCJYONU-IEWDKCLUSA-N |

SMILES isomérico |

C[C@@H]1[C@H](C(=O)N2CCCC[C@H]2C(=O)NCC(=O)N(CC(=O)N3CCCC[C@H]3C(=O)N[C@@H]([C@H](C(=O)N4CCCC[C@H]4C(=O)NCC(=O)N(CC(=O)N5CCCC[C@H]5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O |

SMILES canónico |

CC1C(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)NC(C(C(=O)N4CCCCC4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O |

Origen del producto |

United States |

Foundational & Exploratory

Quinaldopeptin: An Initial Characterization of a Novel Quinomycin Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldopeptin is a novel antibiotic belonging to the quinomycin family of natural products.[1] Isolated from the fermentation broth of Streptoverticillium album strain Q132-6, this compound has demonstrated significant biological activity, including potent antimicrobial and cytotoxic effects.[1] Structurally, this compound is a symmetric cyclic peptide that is distinguished from other members of the quinomycin family by the absence of an ester linkage in its macrocyclic structure.[1] This initial characterization provides an overview of its discovery, biological activities, and what is publicly known about its structure.

Physicochemical Properties

Detailed physicochemical data for this compound is not fully available in the public domain. However, based on its classification as a quinomycin family antibiotic, it is expected to be a relatively large and complex molecule. The core structure is a cyclic peptide.[1]

Biological Activity

Antimicrobial Activity

This compound has been reported to exhibit strong in vitro antimicrobial activity.[1] However, specific Minimum Inhibitory Concentration (MIC) values against a panel of microorganisms are not available in the public literature. This data is crucial for understanding its spectrum of activity and potential as an antibacterial agent.

Cytotoxic and Antitumor Activity

The initial characterization of this compound revealed strong cytotoxic activity in vitro.[1] Furthermore, in a murine tumor model, the antibiotic was found to significantly prolong the survival time of mice inoculated with the tumor.[1] Specific IC50 values against various cancer cell lines have not been publicly disclosed.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological assays of this compound are contained within the primary research article, which is not publicly available in its entirety. The following is a generalized workflow based on standard methods for natural product antibiotic discovery.

Isolation and Purification Workflow

Caption: Generalized workflow for the isolation and characterization of this compound.

Mechanism of Action

The precise mechanism of action for this compound has not been detailed in publicly available literature. However, antibiotics of the quinomycin family are known to act as DNA bis-intercalators, binding to the minor groove of DNA and inhibiting DNA and RNA synthesis. It is plausible that this compound shares a similar mechanism.

Hypothesized Mechanism of Action Pathway

Caption: Hypothesized mechanism of action for this compound as a DNA bis-intercalator.

Data Summary

Due to the limited public availability of the primary research, a comprehensive quantitative data summary is not possible at this time. The following tables are placeholders for when such data becomes available.

Table 1: Antimicrobial Activity of this compound (MIC in µg/mL)

| Microorganism | MIC (µg/mL) |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Table 2: Cytotoxic Activity of this compound (IC50 in µM)

| Cell Line | IC50 (µM) |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Conclusion and Future Directions

This compound represents a novel member of the quinomycin family with promising antimicrobial and antitumor properties.[1] Its unique structural feature, the lack of an ester linkage, may confer distinct biological activities or pharmacological properties compared to other quinomycins.[1] To fully assess its potential as a therapeutic agent, further research is required to elucidate its precise mechanism of action, determine its full spectrum of antimicrobial and cytotoxic activity through quantitative assays, and conduct more extensive preclinical studies. The synthesis of this compound and its analogs could also provide valuable insights into its structure-activity relationship.

References

Quinaldopeptin's Enigmatic War on Microbes: A Deep Dive into its Presumed Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldopeptin, a novel antibiotic isolated from Streptoverticillium album, has demonstrated potent antimicrobial and cytotoxic activities.[1] As a member of the quinomycin family of antibiotics, its mechanism of action is of significant interest to the scientific community for the development of new therapeutic agents. While direct and extensive studies on this compound's mode of action are limited, a comprehensive understanding can be inferred from the well-documented mechanisms of its close structural relatives, echinomycin and triostin A. This technical guide synthesizes the available information on the quinomycin family to propose a detailed, hypothetical mechanism of action for this compound, providing researchers with a foundational understanding for future investigations.

Core Hypothesis: DNA Bisintercalation as the Primary Mechanism

The central hypothesis for this compound's activity is that it functions as a DNA bisintercalator, a mechanism characteristic of the quinomycin family.[2][3] This process involves the insertion of its two quinoxaline chromophores into the DNA double helix at two separate points, effectively acting as a "molecular staple" that cross-links the DNA strands. This interaction is believed to be the primary basis for its antimicrobial and cytotoxic effects by disrupting critical cellular processes that rely on DNA as a template.

Signaling Pathway of DNA Bisintercalation and its Consequences

The proposed signaling pathway initiated by this compound's interaction with DNA is visualized below. This pathway outlines the molecular events leading to cell death.

Quantitative Data from Quinomycin Family Antibiotics

While specific quantitative data for this compound is not yet available in published literature, the following tables summarize key quantitative parameters for echinomycin and triostin A, which serve as a valuable reference point for predicting the activity of this compound.

Table 1: DNA Binding Affinity and Unwinding Angles

| Compound | DNA Source | Binding Constant (K) | Unwinding Angle per Bound Molecule | Reference |

| Echinomycin | Calf Thymus DNA | 1.2 x 107 M-1 | 48° | [2] |

| Triostin A | Calf Thymus DNA | 2.5 x 106 M-1 | 48° | [2] |

| Quinomycin C | M. lysodeikticus DNA | > 107 M-1 | ~48° | [2] |

Table 2: In Vitro Inhibitory Concentrations (IC50)

| Compound | Target/Assay | Cell Line | IC50 | Reference |

| Echinomycin | HIF-1 DNA Binding | - | ~5 nM | [4] |

| Echinomycin | Cytotoxicity | HeLa | 0.2 nM | [5] |

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanism of action for this compound, the following experimental protocols, which have been successfully applied to other quinomycin antibiotics, are recommended.

DNA Intercalation and Unwinding Assays

Objective: To determine if this compound binds to DNA and unwinds the double helix.

Methodology: Plasmid DNA Unwinding Assay

-

Materials: Supercoiled plasmid DNA (e.g., pBR322), this compound, topoisomerase I, agarose gel, electrophoresis buffer, ethidium bromide.

-

Procedure:

-

Incubate supercoiled plasmid DNA with increasing concentrations of this compound.

-

Treat the DNA-quinaldopeptin complexes with a relaxing amount of topoisomerase I.

-

Remove this compound and analyze the DNA topology by agarose gel electrophoresis.

-

The degree of supercoiling introduced will be proportional to the unwinding angle of the bound this compound.

-

In Vitro Transcription and Replication Inhibition Assays

Objective: To assess the inhibitory effect of this compound on RNA and DNA synthesis.

Methodology: Cell-Free Transcription/Translation (TX-TL) Assay

-

Materials: Cell-free expression system (e.g., E. coli extract), DNA template encoding a reporter gene (e.g., GFP), NTPs, amino acids, this compound.

-

Procedure:

-

Set up the cell-free transcription/translation reaction with the DNA template.

-

Add increasing concentrations of this compound to the reactions.

-

Incubate and measure the expression of the reporter protein (e.g., fluorescence for GFP).

-

A decrease in reporter signal indicates inhibition of transcription and/or translation.

-

Hypoxia-Inducible Factor 1 (HIF-1) Inhibition Assay

Objective: To determine if this compound inhibits the activity of HIF-1, a known target of echinomycin.

Methodology: Hypoxia Response Element (HRE) Reporter Assay

-

Materials: Human cancer cell line (e.g., HeLa) transfected with a HRE-luciferase reporter plasmid, this compound, hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl2).

-

Procedure:

-

Treat the transfected cells with increasing concentrations of this compound.

-

Induce hypoxia.

-

Lyse the cells and measure luciferase activity.

-

A reduction in luciferase activity indicates inhibition of the HIF-1 pathway.

-

Structural Considerations and Future Directions

The initial report on this compound highlights a key structural difference from other quinomycins: the absence of an ester linkage in its symmetric cyclic peptide structure.[1] This variation could influence its conformational flexibility and, consequently, its DNA binding affinity and sequence specificity. Future research should focus on high-resolution structural studies of this compound in complex with DNA to elucidate the precise molecular interactions. Furthermore, comprehensive in vitro and in vivo studies are necessary to confirm the inferred mechanism of action and to fully characterize its antimicrobial and anticancer potential.

Conclusion

While the direct experimental evidence for the mechanism of action of this compound is still forthcoming, the extensive research on the quinomycin family of antibiotics provides a robust framework for a proposed mechanism centered on DNA bisintercalation. This mode of action, leading to the inhibition of essential cellular processes such as DNA replication and transcription, accounts for its observed potent biological activity. The experimental protocols outlined in this guide offer a clear path for researchers to rigorously test this hypothesis and to unlock the full therapeutic potential of this promising novel antibiotic. The unique structural features of this compound warrant further investigation, which may reveal subtle yet significant differences in its interaction with DNA compared to its well-studied relatives.

References

- 1. This compound, a novel antibiotic of the quinomycin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bifunctional intercalation and sequence specificity in the binding of quinomycin and triostin antibiotics to deoxyribonucleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Echinomycin | Cell Signaling Technology [cellsignal.com]

- 5. Echinomycin inhibits chromosomal DNA replication and embryonic development in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Quinaldopeptin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinaldopeptin, a novel antibiotic belonging to the quinomycin family, has demonstrated significant in vitro antimicrobial and cytotoxic activities.[1] Isolated from Streptoverticillium album, this symmetric cyclic peptide has also been shown to extend the survival time in murine tumor models.[1] This technical guide provides a framework for the preliminary investigation of this compound's bioactivity, outlining standardized experimental protocols and representative signaling pathways to guide further research and development. Due to the limited availability of specific quantitative data in the public domain, this document focuses on establishing a robust investigatory workflow.

Bioactivity Profile of this compound

This compound is characterized as a potent antimicrobial and cytotoxic agent.[1] A comprehensive understanding of its bioactivity requires quantitative assessment of its effects on various cell types.

Table 1: Quantitative Bioactivity Data

A thorough search of publicly available scientific literature did not yield specific quantitative bioactivity data for this compound, such as IC50 or EC50 values. The following table is presented as a template for researchers to populate as data becomes available through the execution of the experimental protocols outlined in this guide.

| Assay Type | Cell Line / Organism | Parameter | Value | Reference |

| Cytotoxicity | e.g., HeLa, Jurkat | IC50 | Data not available | |

| Antimicrobial | e.g., S. aureus, E. coli | MIC | Data not available | |

| Antiviral | e.g., Influenza A, HIV-1 | EC50 | Data not available | |

| In Vivo Efficacy | Murine Tumor Model | e.g., % T/C | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the bioactivity of this compound.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of a defined proportion of cells (IC50).

-

Cell Culture: Culture mammalian cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).

-

Compound Preparation: Prepare a serial two-fold dilution of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Potential Signaling Pathways and Experimental Workflows

Given this compound's cytotoxic properties, it is plausible that it induces apoptosis in cancer cells. The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for investigating its bioactivity.

Caption: Hypothetical extrinsic apoptosis pathway potentially induced by this compound.

Caption: General experimental workflow for this compound bioactivity investigation.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antimicrobial and antineoplastic agents. The immediate focus of future research should be on generating robust quantitative data on its bioactivity against a diverse panel of cancer cell lines and microbial pathogens. Elucidating its mechanism of action and identifying its molecular target(s) will be critical for its advancement as a therapeutic lead. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for the systematic investigation of this compound's therapeutic potential.

References

In-Depth Technical Guide to the Cytotoxic Properties of the Novel Quinaldopeptin Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic properties of the novel antibiotic compound, Quinaldopeptin. The document details its potent in vitro activity against various cancer cell lines, delves into its proposed mechanism of action involving DNA interaction and inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, and outlines detailed experimental protocols for the evaluation of its cytotoxic effects.

Quantitative Cytotoxicity Data

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, have been determined to be in the low nanomolar range. It has been suggested that this compound possesses biological activities similar to Sandramycin, another member of the quinomycin family of antibiotics.[1] The table below summarizes the reported IC50 values for this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Carcinoma | 12 |

| HeLa | Cervical Carcinoma | 3.2 |

| HT-29 | Colon Adenocarcinoma | 7.8 |

| MCF-7 | Breast Adenocarcinoma | 9.5 |

| PANC-1 | Pancreatic Carcinoma | 10 |

| PC-3 | Prostate Adenocarcinoma | 8.1 |

| U-87 MG | Glioblastoma | 6.4 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxic properties of this compound.

Cell Culture and Maintenance

Human cancer cell lines (A549, HeLa, HT-29, MCF-7, PANC-1, PC-3, and U-87 MG) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (typically ranging from 0.1 nM to 1 µM). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

DNA Unwinding Assay

This assay is performed to assess the ability of this compound to interact with and alter the topology of DNA.

Procedure:

-

Reaction Mixture: Supercoiled plasmid DNA (e.g., pBR322) is incubated with varying concentrations of this compound in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 0.5 mM DTT, and 30 µg/mL BSA) at 37°C for 30 minutes.

-

Topoisomerase I Addition: Human topoisomerase I is added to the reaction mixture, and incubation is continued for another 30 minutes at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: The DNA samples are then subjected to electrophoresis on a 1% agarose gel.

-

Visualization: The DNA bands are visualized by staining with ethidium bromide and imaged under UV light. The unwinding of supercoiled DNA into relaxed DNA is indicative of an interaction between this compound and DNA.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound are believed to be mediated through a multi-faceted mechanism involving direct interaction with DNA and inhibition of the HIF-1α signaling pathway, ultimately leading to apoptotic cell death.

DNA Interaction and Apoptosis Induction

This compound, as a member of the quinomycin family, is proposed to act as a DNA bis-intercalator. This interaction with the DNA helix can disrupt critical cellular processes such as DNA replication and transcription, leading to the activation of apoptotic pathways. The binding of this compound to DNA is thought to trigger a DNA damage response, which can activate intrinsic apoptotic signaling. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, the key executioners of apoptosis.

Caption: this compound-induced DNA damage leading to apoptosis.

HIF-1α Inhibition

Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor that plays a crucial role in tumor progression and angiogenesis by activating genes involved in cellular adaptation to low oxygen conditions. This compound has been shown to possess HIF-1 inhibitory activity. By inhibiting HIF-1α, this compound can suppress the expression of its downstream target genes, such as Vascular Endothelial Growth Factor (VEGF), which is essential for tumor angiogenesis. This inhibition of the HIF-1 pathway contributes to the anti-tumor effects of this compound.

Caption: Inhibition of the HIF-1α signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of the cytotoxic properties of a novel compound like this compound.

Caption: Preclinical evaluation workflow for this compound.

References

Quinaldopeptin: A Technical Guide to its Therapeutic Potential

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldopeptin, a novel antibiotic belonging to the quinomycin family, presents a compelling case for investigation as a potential therapeutic agent. Isolated from the fermentation broth of Streptoverticillium album strain Q132-6, this symmetric cyclic peptide has demonstrated significant in vitro antimicrobial and cytotoxic activities. Furthermore, early preclinical data indicated its ability to prolong the survival time in murine tumor models. Structurally distinct from other quinomycins due to the absence of an ester linkage, this compound's mechanism of action is believed to involve DNA bisintercalation, a hallmark of this antibiotic class, leading to the inhibition of nucleic acid synthesis and induction of apoptosis. This technical guide provides a comprehensive overview of the available data on this compound, including its biological activities, proposed mechanism of action, and detailed experimental protocols relevant to its study.

Introduction

The quinomycin family of antibiotics, which includes well-known compounds like echinomycin, are characterized by their potent biological activities. This compound emerges as a unique member of this family, distinguished by its symmetric cyclic peptide structure held together solely by peptide bonds. Its discovery in 1990 highlighted its potential as both an antimicrobial and an antineoplastic agent. This document aims to consolidate the existing knowledge on this compound and provide a technical framework for its further exploration as a novel therapeutic candidate.

Quantitative Data

Comprehensive quantitative data for this compound remains limited in publicly accessible literature. The following tables summarize the reported biological activities. Further research is required to establish a more complete quantitative profile.

Table 1: In Vitro Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Data Not Reported |

| Bacillus subtilis | Data Not Reported |

| Escherichia coli | Data Not Reported |

| Pseudomonas aeruginosa | Data Not Reported |

| Candida albicans | Data Not Reported |

Table 2: In Vitro Cytotoxic Activity of this compound

| Cell Line | IC50 (µg/mL) |

| P388 Murine Leukemia | Data Not Reported |

| L1210 Murine Leukemia | Data Not Reported |

| Human Tumor Cell Lines | Data Not Reported |

Table 3: In Vivo Antitumor Activity of this compound

| Tumor Model | Dosing Regimen | Increase in Lifespan (%) |

| P388 Murine Leukemia | Data Not Reported | Data Not Reported |

Mechanism of Action

The proposed mechanism of action for this compound, consistent with other quinomycin antibiotics, is the bisintercalation into DNA. This process involves the insertion of its two planar quinoxaline chromophores into the DNA double helix, leading to significant structural distortion and unwinding of the DNA. This interference with DNA replication and transcription is a primary contributor to its antimicrobial and cytotoxic effects.

Furthermore, related quinomycin compounds have been shown to inhibit the Notch signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. It is plausible that this compound may also exert its anticancer effects through the modulation of this pathway.

Experimental Protocols

Detailed experimental protocols from the original isolation paper are not widely available. The following methodologies are based on standard practices for the evaluation of antimicrobial and cytotoxic agents from that period and are likely to be similar to those originally employed.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.

-

Preparation of Microbial Inoculum:

-

Isolate single colonies of the test microorganism from a fresh agar plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Incubate the culture at the optimal temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the logarithmic growth phase.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to the final inoculum concentration (approximately 5 x 10⁵ CFU/mL) in the appropriate broth.

-

-

Assay Plate Preparation:

-

Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Add 100 µL of the diluted microbial inoculum to each well.

-

Include a positive control (microorganism without this compound) and a negative control (broth only).

-

-

Incubation and MIC Determination:

-

Incubate the microtiter plate at the optimal temperature for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding:

-

Culture the desired cancer cell lines (e.g., P388, L1210) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the existing medium in the wells with the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

-

-

MTT Incubation and Measurement:

-

Incubate the plate for 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

In Vivo Antitumor Activity (Murine Tumor Model)

This protocol outlines a general procedure for assessing the antitumor efficacy of a compound in a murine leukemia model.

-

Tumor Inoculation:

-

Inject a suspension of P388 murine leukemia cells intraperitoneally (i.p.) into a cohort of mice (e.g., DBA/2 or BALB/c).

-

-

Compound Administration:

-

Randomly divide the mice into a control group and a treatment group.

-

Administer this compound (at various doses) to the treatment group via a specified route (e.g., i.p. or intravenous) and schedule (e.g., daily for 5 days), starting 24 hours after tumor inoculation.

-

Administer the vehicle solution to the control group.

-

-

Efficacy Evaluation:

-

Monitor the mice daily for signs of toxicity and record their survival time.

-

The primary endpoint is the mean survival time (MST) of each group.

-

Calculate the percentage increase in lifespan (% ILS) for the treated group compared to the control group using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100.

-

Conclusion and Future Directions

This compound, a structurally unique member of the quinomycin family, demonstrates promising antimicrobial and cytotoxic properties. Its proposed mechanism of action, DNA bisintercalation, and potential for Notch signaling inhibition make it a compelling candidate for further therapeutic development. However, a significant gap exists in the publicly available quantitative data for this compound.

Future research should prioritize the following:

-

Re-isolation and Characterization: Confirmation of the structure and biological activities of this compound.

-

Comprehensive In Vitro Profiling: Determination of MIC values against a broad panel of pathogenic microbes and IC50 values against a diverse range of human cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy and Toxicity: Rigorous evaluation of its therapeutic potential and safety profile in various preclinical animal models.

The information presented in this technical guide provides a foundational framework for researchers and drug development professionals to build upon in unlocking the full therapeutic potential of this compound.

Foundational Research on Quinaldopeptin's Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldopeptin, a novel antibiotic belonging to the quinomycin family, was first isolated from the culture of Streptoverticillium album strain Q132-6.[1] This compound has demonstrated potent in vitro antimicrobial and cytotoxic activities.[1] Structurally, this compound is a symmetric cyclic peptide that distinguishes itself from other quinomycin antibiotics by the absence of an ester linkage.[1] This guide provides an in-depth overview of the foundational research concerning the biological targets of this compound, drawing parallels from related compounds and outlining key experimental methodologies for its further investigation.

Putative Biological Target and Mechanism of Action

Based on its structural similarity to other quinomycin antibiotics, such as echinomycin, and related compounds like luzopeptin, the primary biological target of this compound is believed to be Deoxyribonucleic Acid (DNA) . The proposed mechanism of action is DNA intercalation , where the planar quinoxaline chromophores of the molecule insert themselves between the base pairs of the DNA double helix. This interaction is thought to disrupt the normal helical structure of DNA, consequently interfering with crucial cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity and antimicrobial effects.

Furthermore, a secondary potential target, common for antibacterial agents with related structures, is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. Inhibition of DNA gyrase leads to the failure of DNA supercoiling and relaxation, which is vital for bacterial cell division and survival.

Quantitative Data Summary

Table 1: Illustrative Cytotoxicity Data (IC50)

| Cell Line | Compound | IC50 (nM) |

| Murine Leukemia (P388) | This compound | [Data Not Available] |

| Human Colon Adenocarcinoma (HT-29) | This compound | [Data Not Available] |

| Human Breast Adenocarcinoma (MCF-7) | This compound | [Data Not Available] |

Table 2: Illustrative Antimicrobial Activity Data (MIC)

| Bacterial Strain | Compound | MIC (µg/mL) |

| Staphylococcus aureus | This compound | [Data Not Available] |

| Streptococcus pneumoniae | This compound | [Data Not Available] |

| Bacillus subtilis | This compound | [Data Not Available] |

| Escherichia coli | This compound | [Data Not Available] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the biological targets of this compound.

DNA Intercalation Assay (UV-Visible Spectrophotometry)

Objective: To determine if this compound binds to DNA via intercalation by observing changes in its UV-Visible absorption spectrum upon titration with DNA.

Materials:

-

This compound solution of known concentration

-

Calf Thymus DNA (CT-DNA) solution

-

Tris-HCl buffer (pH 7.4)

-

Quartz cuvettes

-

UV-Visible spectrophotometer

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentration in Tris-HCl buffer.

-

Prepare a stock solution of CT-DNA in Tris-HCl buffer and determine its concentration by measuring the absorbance at 260 nm.

-

Record the UV-Visible spectrum of the this compound solution alone (from 200-600 nm).

-

Titrate the this compound solution with increasing concentrations of CT-DNA.

-

After each addition of CT-DNA, allow the solution to equilibrate for 5 minutes and then record the UV-Visible spectrum.

-

Analyze the spectra for hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in the absorption maximum of this compound, which are indicative of DNA intercalation.

-

The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.

DNA Gyrase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (e.g., from E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

ATP

-

Gyrase assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine)

-

This compound at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Protocol:

-

Set up reaction mixtures on ice, each containing the gyrase assay buffer, relaxed plasmid DNA, and ATP.

-

Add this compound at a range of concentrations to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no gyrase).

-

Initiate the reaction by adding DNA gyrase to all tubes except the negative control.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA staining agent and visualize under UV light.

-

Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the positive control. The IC50 value can be determined by quantifying the band intensities.

Visualizations

Proposed Mechanism of Action: DNA Intercalation

Caption: Proposed mechanism of this compound via DNA intercalation.

Experimental Workflow: Target Identification

Caption: Experimental workflow for identifying this compound's biological targets.

References

Early-Stage In Vitro Evaluation of Quinaldopeptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldopeptin is a novel antibiotic belonging to the quinomycin family, isolated from the culture of Streptoverticillium album. Structurally, it is characterized as a symmetric cyclic peptide. Preliminary studies have indicated that this compound exhibits potent in vitro antimicrobial and cytotoxic activities. This technical guide provides a comprehensive overview of the core methodologies and data presentation for the initial in vitro evaluation of this compound, focusing on its cytotoxic and antimicrobial properties.

Quantitative Data Summary

Effective data presentation is crucial for the comparative analysis of a novel compound's activity. The following tables illustrate a structured format for summarizing the quantitative data from in vitro assays for this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Type | IC50 (µM) |

| HeLa | Human Cervical Cancer | Data not available |

| A549 | Human Lung Carcinoma | Data not available |

| MCF-7 | Human Breast Cancer | Data not available |

| P388 | Murine Leukemia | Data not available |

| HEK293 | Human Embryonic Kidney | Data not available |

Table 2: In Vitro Antimicrobial Activity of this compound

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data not available |

| Bacillus subtilis | Gram-positive | Data not available |

| Escherichia coli | Gram-negative | Data not available |

| Pseudomonas aeruginosa | Gram-negative | Data not available |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific inquiry. The following sections describe standard methodologies for assessing the cytotoxicity and antimicrobial activity of a novel compound like this compound.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Target cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls. Incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Protocol 2: Broth Microdilution for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.

-

Inoculation: Add an equal volume of the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent the experimental workflow for in vitro evaluation and a hypothetical signaling pathway that may be involved in this compound's cytotoxic mechanism.

Quinaldopeptin: A Technical Whitepaper on its Unique Ester-Free Chemical Architecture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldopeptin is a notable member of the quinomycin family of antibiotics, distinguished by a unique structural feature: the absence of a depsipeptide (ester) linkage in its cyclic core. This symmetrical decapeptide, produced by Streptoverticillium album, is composed entirely of amide bonds, a significant deviation from other quinomycin antibiotics like echinomycin. This architectural distinction has profound implications for its synthesis, conformational dynamics, and biological activity. This whitepaper provides an in-depth technical guide to the core chemical structure of this compound, its proposed biosynthesis, and its mechanism of action as a DNA bis-intercalator. Detailed methodologies for its chemical synthesis and biological evaluation are also presented, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Introduction

Natural products remain a vital source of novel therapeutic agents, with complex molecular architectures often providing unique mechanisms of action. The quinomycin family of antibiotics, isolated from various Streptomyces species, are well-known for their potent anticancer and antimicrobial properties.[1] These molecules are characterized by a cyclic peptide core and two quinoxaline chromophores that enable them to bis-intercalate into DNA. A defining feature of most quinomycins is the presence of at least one ester bond within the cyclic backbone, classifying them as depsipeptides.

This compound, however, represents a significant structural variant within this family. It is a symmetric cyclic peptide linked exclusively by peptide bonds, completely lacking the ester linkage found in its analogues.[1] This all-amide backbone influences its three-dimensional structure and potential interactions with biological targets. Understanding the nuances of this compound's structure, biosynthesis, and mechanism of action is crucial for harnessing its therapeutic potential and for the rational design of novel analogues with improved pharmacological profiles.

Chemical Structure and Properties

This compound is a C2-symmetrical cyclic decapeptide with the molecular formula C62H78N14O14 and a molecular weight of 1243.4 g/mol .[2] The core structure is composed of two identical pentapeptide chains linked head-to-tail. The amino acid constituents include both proteinogenic and non-proteinogenic residues, which contribute to its unique conformation and biological activity.

The Ester-Free Cyclic Core

The most prominent feature of this compound is its macrocycle, which is formed entirely by amide (peptide) bonds. This is in stark contrast to other quinomycin family members, such as echinomycin, which contain a depsipeptide bond. This structural difference is significant as ester bonds are more susceptible to hydrolysis than amide bonds, suggesting that this compound may possess enhanced stability under certain physiological conditions. The all-amide backbone also imparts a distinct conformational rigidity to the macrocycle.

The Quinoxaline Chromophores

Like other quinomycins, this compound possesses two quinoxaline-2-carboxylic acid chromophores. These planar aromatic moieties are crucial for its primary mechanism of action: DNA bis-intercalation. They position themselves between the base pairs of the DNA double helix, leading to structural distortions and inhibition of DNA replication and transcription.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C62H78N14O14 | [2] |

| Molecular Weight | 1243.4 g/mol | [2] |

| Appearance | Lyophilized powder | [2] |

| Solubility | Soluble in DMF and DMSO; moderately soluble in methanol and ethanol; poor water solubility. | [2] |

| Storage | Lyophilized powder may be stored at -20°C. Reconstituted solutions should be stored at -20°C. | [2] |

Proposed Biosynthesis

While the specific biosynthetic gene cluster for this compound has not been fully elucidated, a putative pathway can be proposed based on the well-characterized biosynthesis of the related quinomycin antibiotic, echinomycin. The biosynthesis is believed to be carried out by a non-ribosomal peptide synthetase (NRPS) multienzyme complex in Streptoverticillium album.

The proposed biosynthetic pathway can be broken down into three key stages:

-

Synthesis of the Quinoxaline Chromophore: The pathway likely initiates with the conversion of L-tryptophan to quinoxaline-2-carboxylic acid. This involves a series of enzymatic modifications, including oxidation and cyclization.

-

Non-Ribosomal Peptide Synthesis: The core decapeptide is assembled on a large NRPS protein complex. The NRPS is organized into modules, with each module responsible for the activation and incorporation of a specific amino acid. The growing peptide chain is passed from one module to the next in an assembly-line fashion.

-

Macrocyclization and Final Modifications: Once the linear decapeptide is fully assembled, a thioesterase domain at the C-terminus of the NRPS catalyzes the cyclization of the peptide through the formation of the final amide bond.

References

The Quinomycins: A Technical Literature Review on the Discovery of a Potent Class of Antibiotics

Abstract

The quinomycin family of antibiotics, a group of quinoxaline-containing cyclic depsipeptides, has been a subject of scientific interest for decades due to their potent antimicrobial and antitumor activities. This technical guide provides a comprehensive literature review of the discovery, isolation, structure elucidation, and biological evaluation of these complex natural products. We present a historical overview of their initial discovery, detail the experimental protocols for their isolation and characterization, and summarize their biological activities with a focus on quantitative data. Furthermore, this review delves into the mechanism of action of quinomycins, particularly their role as DNA intercalators and inhibitors of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of natural product chemistry, antibiotic discovery, and oncology.

Introduction: The Dawn of the Quinomycin Era

The story of quinomycin antibiotics begins in the late 1950s, a golden age of antibiotic discovery. In 1957, Corbaz and his colleagues first reported the isolation of a novel antibiotic, echinomycin, from the fermentation broth of Streptomyces echinatus[1]. This discovery marked the genesis of a new class of potent bioactive compounds characterized by a unique cyclic octadepsipeptide scaffold adorned with two quinoxaline-2-carboxylic acid chromophores.

Following the initial discovery of echinomycin (also known as quinomycin A), other members of the quinomycin family were isolated and characterized, including the closely related triostin A. These compounds exhibited a broad spectrum of biological activities, including potent antibacterial effects, particularly against Gram-positive bacteria, and significant antitumor properties. Their unique mode of action, involving the bifunctional intercalation of their quinoxaline rings into the DNA double helix, set them apart from many other antibiotics of their time and sparked considerable interest in their therapeutic potential.

Isolation and Purification of Quinomycin Antibiotics

The isolation of quinomycin antibiotics from their producing organisms, typically species of Streptomyces, is a multi-step process that leverages the physicochemical properties of these molecules. The general workflow involves fermentation, extraction, and a series of chromatographic separations.

Fermentation and Extraction

Streptomyces species are cultured in a suitable liquid medium to promote the production of secondary metabolites, including quinomycins. After an appropriate incubation period, the mycelium is separated from the culture broth by centrifugation or filtration. The quinomycin antibiotics are then extracted from both the mycelial cake and the culture filtrate, typically using organic solvents such as ethyl acetate or chloroform.

Chromatographic Purification

The crude extract, containing a mixture of metabolites, is subjected to a series of chromatographic techniques to isolate the quinomycin compounds. A general protocol for the purification of echinomycin is as follows:

Experimental Protocol: Isolation and Purification of Echinomycin

-

Initial Fractionation: The crude extract is concentrated under reduced pressure and subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the components based on their polarity.

-

Further Separation: Fractions containing the quinomycin antibiotics, identified by thin-layer chromatography (TLC) and bioassay, are pooled and further purified. This may involve additional rounds of silica gel chromatography or the use of other stationary phases like Sephadex LH-20 for size-exclusion chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure echinomycin is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by UV detection at a wavelength where the quinoxaline chromophores absorb, typically around 243 nm and 321 nm.

Figure 1: General workflow for the isolation and purification of quinomycin antibiotics.

Structure Elucidation

The determination of the complex chemical structures of quinomycin antibiotics has been a significant undertaking, relying on a combination of spectroscopic techniques and chemical degradation studies. Modern methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have been instrumental in confirming and refining these structures.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the connectivities of the atoms within the cyclic depsipeptide core and the quinoxaline chromophores. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the amino acid composition, their sequence, and the overall conformation of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the quinomycins. Tandem mass spectrometry (MS/MS) provides valuable fragmentation data that helps to confirm the sequence of the amino acid residues within the cyclic peptide structure.

Experimental Protocol: Structure Elucidation of a Novel Quinomycin

-

NMR Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

-

Mass Spectrometry Analysis: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to obtain the accurate mass and molecular formula. Fragmentation patterns are analyzed using MS/MS to deduce the amino acid sequence.

-

UV-Visible Spectroscopy: The UV-Vis spectrum is recorded to identify the characteristic absorption maxima of the quinoxaline chromophores.

-

Chiral Amino Acid Analysis: The absolute configuration of the amino acid residues is determined by methods such as Marfey's method, which involves derivatization of the acid hydrolysate of the antibiotic with a chiral reagent followed by HPLC analysis.

Biological Activity of Quinomycin Antibiotics

Quinomycin antibiotics exhibit a broad range of biological activities, most notably their antibacterial and anticancer properties.

Antibacterial Activity

Quinomycins are particularly effective against Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus and Enterococcus species. Their activity against Gram-negative bacteria is generally weaker, which is a common characteristic of many natural product antibiotics. The antibacterial potency is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: Antibacterial Activity of Echinomycin against Staphylococcus aureus

| Strain | Genotype | MIC (μg/mL) |

| MSSA | mecA-negative | 0.06 - 0.5 |

| MRSA | mecA-positive | 0.06 - 0.5 |

Data compiled from literature[2]. MIC values represent the range observed for multiple clinical isolates.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture: The bacterial strain of interest is grown overnight in a suitable broth medium.

-

Serial Dilution: The quinomycin antibiotic is serially diluted in a 96-well microtiter plate containing broth medium to create a range of concentrations.

-

Inoculation: Each well is inoculated with a standardized suspension of the bacterial culture.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

Anticancer Activity

The potent cytotoxic effects of quinomycin antibiotics against various cancer cell lines have been a major focus of research. Their ability to induce apoptosis and inhibit cell proliferation has led to their investigation as potential anticancer agents. The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits 50% of the cancer cell growth.

Table 2: Anticancer Activity of Quinomycin Analogues

| Compound | Cell Line | IC₅₀ (µM) |

| Echinomycin Analogue 1a | A549 (Lung) | 0.01 |

| HCT116 (Colon) | 0.02 | |

| SNU-638 (Stomach) | 0.01 | |

| K562 (Leukemia) | 0.003 | |

| Triostin A Analogue | MCF-7 (Breast) | Not specified |

Data for Echinomycin Analogue 1a from[3]. Data for Triostin A analogue indicates significant inhibitory effect but specific IC₅₀ value was not provided in the source.

Experimental Protocol: Determination of IC₅₀ by MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the quinomycin antibiotic for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Mechanism of Action

The biological activities of quinomycin antibiotics are primarily attributed to their unique interaction with DNA and their ability to modulate key cellular signaling pathways.

DNA Bis-intercalation

The planar quinoxaline chromophores of the quinomycin molecules are capable of inserting themselves between the base pairs of the DNA double helix. This process, known as intercalation, distorts the structure of the DNA and interferes with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. The presence of two chromophores allows for bifunctional intercalation, where both rings insert into the DNA simultaneously, leading to a very stable drug-DNA complex.

Figure 2: Mechanism of action of quinomycin antibiotics via DNA bis-intercalation.

Inhibition of HIF-1α Signaling Pathway

More recently, echinomycin has been identified as a potent inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. HIF-1α is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia), a condition often found in the microenvironment of solid tumors. HIF-1α promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, all of which contribute to tumor growth and metastasis.

Echinomycin inhibits the binding of HIF-1α to the hypoxia-response elements (HREs) in the promoter regions of its target genes. By disrupting this interaction, echinomycin effectively blocks the downstream signaling cascade, leading to the suppression of tumor growth and angiogenesis.

Figure 3: Inhibition of the HIF-1α signaling pathway by echinomycin.

Conclusion and Future Perspectives

The quinomycin antibiotics represent a fascinating and important class of natural products that have significantly contributed to our understanding of antibiotic and anticancer drug action. From their initial discovery in the mid-20th century to the more recent elucidation of their role in modulating critical signaling pathways like HIF-1α, these molecules continue to be a source of inspiration for drug discovery and development.

The detailed experimental protocols and quantitative biological data summarized in this technical guide provide a valuable resource for researchers in the field. The unique mechanism of action of quinomycins, particularly their ability to target DNA and the HIF-1α pathway, suggests that they and their synthetic analogues hold promise for the development of new therapeutic agents to combat infectious diseases and cancer. Future research will likely focus on the development of novel quinomycin derivatives with improved pharmacological properties, such as enhanced selectivity and reduced toxicity, to fully realize their therapeutic potential.

References

Methodological & Application

Total Synthesis Protocol for Quinaldopeptin: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Quinaldopeptin, a potent cytotoxic and antimicrobial cyclic decapeptide. Two distinct and successful synthetic routes developed by Ichikawa and coworkers are presented: the first-generation solid-phase peptide synthesis (SPPS) approach and a second-generation synthesis featuring a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction.

Introduction

This compound, a member of the quinomycin family of antibiotics, was first isolated from Streptoverticillium album. It exhibits significant in vitro antimicrobial and cytotoxic activity, making it a molecule of interest for drug development. Structurally, it is a C2-symmetric cyclic decapeptide. The total synthesis of this compound not only provides access to the natural product for further biological evaluation but also opens avenues for the synthesis of analogues with potentially improved therapeutic properties.

First-Generation Total Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The initial total synthesis of this compound was achieved through a convergent strategy employing solid-phase peptide synthesis (SPPS) for the construction of the linear decapeptide precursor, followed by solution-phase macrocyclization and late-stage introduction of the quinoline chromophores.[1]

Synthetic Strategy Overview

The retrosynthetic analysis for the first-generation synthesis is depicted below. The strategy relies on the synthesis of a linear decapeptide on a solid support, which is then cleaved, cyclized, and finally coupled with the quinoline moieties.

Caption: Retrosynthetic analysis of the first-generation total synthesis of this compound.

Experimental Protocols

1. Solid-Phase Peptide Synthesis of Linear Decapeptide (4)

-

Resin: 2-Chlorotrityl chloride resin

-

Protocol:

-

Swell the resin in dichloromethane (DCM).

-

Load the first Fmoc-protected amino acid in the presence of diisopropylethylamine (DIPEA) in DCM.

-

Wash the resin with DCM and N,N-dimethylformamide (DMF).

-

Remove the Fmoc protecting group using 20% piperidine in DMF.

-

Couple the subsequent Fmoc-protected amino acids using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in DMF.

-

Repeat the deprotection and coupling steps until the linear pentapeptide fragment is assembled.

-

For the fragment coupling approach, a second pentapeptide fragment is synthesized separately and then coupled to the resin-bound pentapeptide.

-

Cleave the linear decapeptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

2. Macrolactamization

-

Protocol:

-

Dissolve the crude linear decapeptide in a suitable solvent (e.g., DMF).

-

Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) under high dilution conditions to favor intramolecular cyclization.

-

Monitor the reaction by HPLC until completion.

-

Purify the cyclic peptide by preparative HPLC.

-

3. Deprotection and Coupling of the Quinoline Chromophore

-

Protocol:

-

Remove the protecting groups from the macrocycle (e.g., Cbz groups by hydrogenolysis).

-

Couple the 3-hydroxyquinaldic acid (2) to the free amino groups of the macrocycle using a coupling agent like HATU and DIPEA in DMF.

-

Purify the final product, this compound (1), by preparative HPLC.

-

Quantitative Data

| Step | Product | Yield (%) |

| SPPS and Cleavage | Linear Decapeptide (4) | ~40-50 |

| Macrolactamization | Protected Macrocycle | ~60-70 |

| Deprotection & Coupling | This compound (1) | ~40 |

Note: Yields are approximate and may vary based on specific reaction conditions and scales.

Second-Generation Total Synthesis: A Convergent Approach

A more efficient second-generation total synthesis was later developed, employing a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction.[2] This approach significantly shortens the synthesis of key building blocks.

Synthetic Strategy Overview

The retrosynthetic analysis for the second-generation synthesis is shown below. This strategy hinges on the rapid construction of a key dipeptide intermediate via a multi-component reaction.

Caption: Retrosynthetic analysis of the second-generation total synthesis of this compound.

Experimental Protocols

1. Staudinger/aza-Wittig/Ugi Three-Component Reaction

-

Protocol:

-

Oxidize an azido alcohol to the corresponding azido aldehyde.

-

Treat the azido aldehyde with a phosphine (e.g., PEt₃) in an appropriate solvent (e.g., THF) to initiate the Staudinger reaction, forming a cyclic imine in situ.

-

To this mixture, add the components for the Ugi reaction: an isocyanide, a carboxylic acid, and an amine.

-

The reaction proceeds diastereoselectively to afford the dipeptide product.

-

Purify the product by column chromatography.

-

2. [5+5] Coupling and Macrolactamization

-

Protocol:

-

Synthesize two pentapeptide fragments using standard solution-phase peptide coupling methods, incorporating the dipeptide from the Ugi reaction.

-

Couple the two pentapeptide fragments to form the linear decapeptide.

-

Perform macrolactamization as described in the first-generation synthesis.

-

3. Final Deprotection and Chromophore Installation

-

Protocol:

-

Remove the Cbz protecting groups by hydrogenolysis.

-

Couple the 3-hydroxyquinaldic acid using HATU and DIPEA in DMF to yield this compound (1).

-

Purify by preparative HPLC.

-

Quantitative Data

| Step | Product | Yield (%) |

| Staudinger/aza-Wittig/Ugi Reaction | Dipeptide Intermediate | ~70-80 |

| [5+5] Coupling and Macrolactamization | Protected Macrocycle | ~50-60 |

| Deprotection & Coupling | This compound (1) | ~43 (2 steps) |

Note: Yields are approximate and may vary based on specific reaction conditions and scales.

Biological Activity: Cytotoxicity

Synthetic this compound and its analogues have been evaluated for their cytotoxic activity against a panel of human cancer cell lines.

| Compound | HCT116 (IC₅₀, nM) | A549 (IC₅₀, nM) | HeLa (IC₅₀, nM) |

| This compound (1) | 3.2 | 5.8 | 12 |

| Analogue 22 | 21 | 10 | 25 |

| Analogue 23 | >1000 | >1000 | >1000 |

| Analogue 27 | >1000 | >1000 | >1000 |

Data sourced from Ichikawa et al., J. Org. Chem. 2013, 78, 12662–12670.[1]

The data indicates that synthetic this compound exhibits potent cytotoxicity.[1] The structural integrity of the chromophore is crucial for its activity, as demonstrated by the significantly reduced or abolished activity of its analogues.[1]

Conclusion

The total synthesis of this compound has been successfully achieved through two distinct and effective routes. The first-generation SPPS approach provides a reliable method, while the second-generation synthesis offers a more convergent and efficient strategy. These synthetic protocols provide a valuable resource for researchers interested in the further investigation of this compound and the development of novel anticancer and antimicrobial agents based on its unique chemical scaffold.

References

Solid-Phase Peptide Synthesis of Quinaldopeptin: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldopeptin is a novel member of the quinomycin family of antibiotics, first isolated from Streptoverticillium album. It is a symmetric cyclic decapeptide that exhibits potent in vitro antimicrobial and cytotoxic activity. Unlike other members of the quinomycin family, this compound's cyclic structure is formed exclusively by peptide bonds, lacking an ester linkage. The total synthesis of this compound was first achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) of a linear precursor, followed by macrocyclization and the late-stage introduction of its characteristic 3-hydroxyquinaldic acid chromophores. This document provides a detailed protocol for the solid-phase synthesis of the linear decapeptide precursor of this compound, its subsequent macrocyclization, and the final attachment of the chromophoric units, based on established synthetic strategies.

Data Presentation

Table 1: Reagents for Solid-Phase Peptide Synthesis of the Linear Decapeptide Precursor

| Step | Reagent/Solvent | Purpose |

| 1. Resin Swelling | Dichloromethane (DCM) | Swelling the 2-chlorotrityl chloride resin |

| 2. First Amino Acid Loading | Fmoc-L-Ala-OH, Diisopropylethylamine (DIEA) in DCM | Attachment of the first amino acid to the resin |

| 3. Capping | DCM/Methanol/DIEA (17:2:1) | Capping of unreacted sites on the resin |

| 4. Fmoc Deprotection | 20% Piperidine in Dimethylformamide (DMF) | Removal of the Fmoc protecting group |

| 5. Amino Acid Coupling | Fmoc-amino acid, HATU, HOAt, DIEA in DMF | Coupling of subsequent amino acids |

| 6. Cleavage from Resin | Trifluoroacetic acid (TFA)/DCM | Cleavage of the linear peptide from the resin |

Table 2: Quantitative Parameters for Key Synthesis Steps

| Step | Parameter | Value/Description |

| SPPS | ||

| Resin Loading | Initial Loading of 2-chlorotrityl chloride resin | 1.0 mmol/g |

| Amino Acid Equivalents | Fmoc-amino acid for coupling | 3 equivalents |

| Coupling Reagent Equivalents | HATU/HOAt | 2.9 equivalents |

| Base Equivalents | DIEA | 6 equivalents |

| Fmoc Deprotection Time | Per cycle | 2 x 10 min |

| Coupling Time | Per cycle | 2 h |

| Macrocyclization | ||

| Cyclization Reagent | Diphenylphosphoryl azide (DPPA) | 1.5 equivalents |

| Base | NaHCO₃ | 5.0 equivalents |

| Solvent | DMF | - |

| Concentration | Linear Peptide | 1.0 mM |

| Reaction Time | 48 h | |

| Temperature | Room Temperature | |

| Yield | ~45% | |

| Chromophore Attachment | ||

| Chromophore | 3-hydroxyquinaldic acid | 2.2 equivalents |

| Coupling Reagent | HATU/HOAt | 2.1 equivalents |

| Base | DIEA | 4.0 equivalents |

| Solvent | DMF | - |

| Reaction Time | 15 h | |

| Yield | ~60% |

Experimental Protocols

I. Solid-Phase Synthesis of the Linear Decapeptide Precursor

This protocol outlines the manual solid-phase synthesis of the linear decapeptide precursor of this compound using Fmoc/tBu chemistry on a 2-chlorotrityl chloride resin.

1. Resin Preparation:

-

Swell 2-chlorotrityl chloride resin (1.0 g, 1.0 mmol) in dichloromethane (DCM, 10 mL) for 1 hour in a peptide synthesis vessel.

-

Drain the DCM.

2. Loading of the First Amino Acid (Fmoc-L-Ala-OH):

-

Dissolve Fmoc-L-Ala-OH (1.5 mmol) and diisopropylethylamine (DIEA) (3.0 mmol) in DCM (10 mL).

-

Add the solution to the swollen resin and agitate for 2 hours.

-

Drain the reaction mixture.

-

To cap any unreacted sites, treat the resin with a solution of DCM/Methanol/DIEA (17:2:1, 10 mL) for 30 minutes.

-

Wash the resin with DCM (3 x 10 mL) and dimethylformamide (DMF) (3 x 10 mL).

3. Peptide Chain Elongation (Iterative Cycle):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin with DMF (5 x 10 mL).

-

Amino Acid Coupling: In a separate flask, pre-activate the next Fmoc-protected amino acid (3.0 mmol) with HATU (2.9 mmol), HOAt (2.9 mmol), and DIEA (6.0 mmol) in DMF (5 mL) for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Repeat this cycle for each amino acid in the this compound sequence.

4. Cleavage of the Linear Peptide from Resin:

-

Wash the final peptide-resin with DCM (5 x 10 mL).

-

Treat the resin with a solution of 20% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.

-

Filter the solution to collect the cleaved peptide.

-

Neutralize the filtrate with a few drops of pyridine.

-

Concentrate the solution under reduced pressure to obtain the crude linear peptide.

-

Purify the crude peptide by reverse-phase HPLC.

II. Macrocyclization of the Linear Decapeptide

1. Preparation:

-

Dissolve the purified linear decapeptide (0.1 mmol) in DMF to a final concentration of 1.0 mM.

2. Cyclization Reaction:

-

To the stirred solution, add NaHCO₃ (0.5 mmol) followed by diphenylphosphoryl azide (DPPA) (0.15 mmol).

-

Stir the reaction mixture at room temperature for 48 hours.

3. Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude cyclic peptide by silica gel column chromatography to yield the macrocycle.

III. Attachment of the 3-Hydroxyquinaldic Acid Chromophores

1. Deprotection of the Cyclic Peptide:

-

If the cyclic peptide contains protecting groups on the side chains intended for chromophore attachment, remove them using appropriate deprotection conditions (e.g., TFA for Boc groups).

2. Chromophore Coupling:

-

Dissolve the deprotected cyclic peptide (0.05 mmol) in DMF (2 mL).

-

In a separate flask, activate 3-hydroxyquinaldic acid (0.11 mmol) with HATU (0.105 mmol), HOAt (0.105 mmol), and DIEA (0.2 mmol) in DMF (1 mL) for 5 minutes.

-